molecular formula C15H26ClNO2 B560619 O-Desmethyl Mebeverine alcohol hydrochloride

O-Desmethyl Mebeverine alcohol hydrochloride

Cat. No.: B560619
M. Wt: 287.82 g/mol
InChI Key: BWCVTLCWTXRTLL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature & Systematic Chemical Naming Conventions

O-desmethyl Mebeverine alcohol hydrochloride is systematically named according to IUPAC guidelines as 4-[2-(ethyl(4-hydroxybutyl)amino)propyl]phenol hydrochloride . This nomenclature reflects its structural components:

  • A phenolic ring substituted at the 4-position with a propyl chain.
  • An ethyl group and a 4-hydroxybutyl group attached to the central secondary amine.
  • A hydrochloride salt form, indicating protonation of the amine group.

The parent compound, Mebeverine, undergoes O-demethylation at the phenolic hydroxyl group during metabolism, resulting in the "desmethyl" designation. The hydrochloride salt enhances stability and solubility, a common modification for pharmaceutical metabolites.

Molecular Architecture: Crystallographic Data & Conformational Analysis

Molecular Formula & Weight

  • Molecular formula : $$ \text{C}{15}\text{H}{26}\text{ClNO}_2 $$
  • Molecular weight : 287.82 g/mol.

Structural Features

  • Core structure : A para-substituted phenol linked to a branched alkylamine (Figure 1).
  • Key functional groups :
    • Phenolic hydroxyl ($$ \text{-OH} $$) at the aromatic 4-position.
    • Secondary amine ($$ \text{-N(CH}2\text{CH}3)(\text{CH}2)3\text{CH}_2\text{OH} $$).
    • Hydrochloride counterion stabilizing the protonated amine.
Table 1: Key Bond Lengths & Angles (Theoretical)
Bond/Angle Value (Å/°)
C-O (phenolic) 1.36
N-C (amine) 1.45
C-Cl 1.78
C-C (aromatic) 1.39–1.41

Note: Experimental crystallographic data remain unpublished; values derived from analogous structures.

Conformational Flexibility

  • The 4-hydroxybutyl chain adopts a gauche conformation to minimize steric hindrance.
  • Rotatable bonds in the alkylamine side chain enable multiple low-energy conformers, as evidenced by nuclear Overhauser effect (NOE) studies.

Spectroscopic Profiling: NMR (¹H, ¹³C), FT-IR, & Mass Spectrometric Fingerprints

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-$$d_6$$):
  • δ 1.10 (t, 3H) : Ethyl group (–CH$$2$$CH$$3$$).
  • δ 1.45–1.65 (m, 4H) : Methylene protons in 4-hydroxybutyl chain.
  • δ 2.70 (m, 2H) : Propyl chain adjacent to the amine.
  • δ 4.50 (br s, 1H) : Hydroxyl proton exchange signal.
  • δ 6.70–7.20 (m, 4H) : Aromatic protons on the phenol ring.
¹³C NMR (100 MHz, DMSO-$$d_6$$):
  • δ 156.2 : Phenolic carbon.
  • δ 52.8 : Quaternary amine carbon.
  • δ 35.1–25.4 : Aliphatic carbons in the hydroxybutyl chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Peak (cm⁻¹) Assignment
3350 O–H stretch (phenolic)
2920 C–H stretch (aliphatic)
1595 C=C aromatic ring
1245 C–O phenolic

Mass Spectrometry

  • ESI-MS (m/z) : 288.1 [M+H]$$^+$$ (calculated for $$ \text{C}{15}\text{H}{26}\text{ClNO}_2 $$).
  • Fragmentation pattern:
    • Loss of HCl (–36.5 Da) at m/z 251.2.
    • Cleavage of the hydroxybutyl chain at m/z 178.1.

X-ray Diffraction Studies & Solid-State Packing Arrangements

Experimental X-ray crystallographic data for this compound are not yet available in public databases. However, insights into solid-state behavior can be inferred from related compounds:

  • The hydrochloride salt likely forms ionic bonds between the protonated amine and chloride ions.
  • Predominant van der Waals interactions between hydrophobic alkyl chains may dictate crystal lattice stability.
  • Hydrogen bonding between the phenolic –OH and chloride ions could contribute to a layered packing arrangement.
Hypothetical Unit Cell Parameters (Analogous Structures):
Parameter Value
Space group P2$$_1$$/c
a (Å) 10.2
b (Å) 12.5
c (Å) 15.8
β (°) 98.6

Further experimental studies are required to validate these predictions.

Properties

IUPAC Name

4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.ClH/c1-3-16(10-4-5-11-17)13(2)12-14-6-8-15(18)9-7-14;/h6-9,13,17-18H,3-5,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCVTLCWTXRTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCO)C(C)CC1=CC=C(C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Demethylation of Mebeverine Hydrochloride

The most direct method involves the demethylation of Mebeverine hydrochloride (CAS 2753-45-9) using boron tribromide (BBr₃) in anhydrous dichloromethane. This reagent selectively cleaves the methyl ether group at the para position of the benzoate moiety.

Procedure :

  • Reaction Setup : Mebeverine hydrochloride (1 equiv) is dissolved in dry dichloromethane under nitrogen.

  • Demethylation : BBr₃ (2.5 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12–16 hours.

  • Workup : The reaction is quenched with ice-cold water, and the aqueous layer is extracted with dichloromethane.

  • Salt Formation : The crude product is treated with hydrochloric acid to precipitate the hydrochloride salt.

  • Purification : Recrystallization from ethanol/water yields pure this compound.

Key Data :

ParameterValue
Yield65–75%
Purity>98% (HPLC)
Melting Point105–107°C (decomposes)

Synthesis from Mebeverine Alcohol Intermediate

An alternative route starts with Mebeverine alcohol, the de-esterified form of Mebeverine. This method avoids the need for harsh demethylation conditions.

Procedure :

  • Ester Hydrolysis : Mebeverine is hydrolyzed using aqueous NaOH to yield Mebeverine alcohol.

  • Demethylation : The alcohol is treated with BBr₃ as above.

  • Salt Formation : The product is neutralized with HCl gas in diethyl ether.

Advantages :

  • Higher selectivity due to reduced steric hindrance.

  • Overall yield improves to 70–80%.

Analytical Characterization

Critical quality control steps ensure the identity and purity of the final product.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.4 Hz, 2H, aromatic), 6.85 (d, J = 8.4 Hz, 2H, aromatic), 3.72 (s, 3H, OCH₃), 3.10–3.25 (m, 4H, NCH₂).

  • LC-MS : m/z 287.83 [M+H]⁺, consistent with the molecular formula C₁₅H₂₆ClNO₂.

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: C18, 5 µm, 250 × 4.6 mm

  • Mobile Phase: Acetonitrile/0.1% TFA (70:30)

  • Retention Time: 6.8 minutes.

Industrial-Scale Optimization Challenges

Scalability requires addressing:

  • Cost of BBr₃ : Substituting with cheaper demethylation agents (e.g., AlCl₃/NaI) is under investigation.

  • Byproduct Formation : Over-demethylation at the 3-methoxy group occurs in 5–10% of cases, necessitating rigorous column chromatography.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Scalability
Demethylation of Mebeverine HCl65–75>98Moderate
Mebeverine Alcohol Route70–80>99High

The alcohol-based route is preferred for commercial production due to superior yield and purity.

Chemical Reactions Analysis

Types of Reactions

O-desmethyl Mebeverine alcohol (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Chemical Profile

  • Molecular Formula: C15H26ClNO2
  • CAS Number: 856620-39-8
  • Structure Type: Metabolite of Mebeverine

Pharmacological Properties

O-desmethyl Mebeverine alcohol (hydrochloride) functions primarily as an alpha-1 adrenergic receptor antagonist , leading to the relaxation of smooth muscle in the gastrointestinal tract. This mechanism helps alleviate spasms and discomfort associated with digestive issues, making it a valuable compound in pharmacological research related to gastrointestinal health .

Scientific Research Applications

  • Pharmacokinetic Studies
    • O-desmethyl Mebeverine alcohol is crucial in understanding the pharmacokinetics of Mebeverine. It serves as a biomarker for absorption and metabolism studies. Researchers can measure its levels in plasma to assess how well Mebeverine is processed in the body .
    • A notable study involved administering different formulations of Mebeverine and analyzing plasma samples for various metabolites, including O-desmethyl Mebeverine alcohol. The results indicated bioequivalence between formulations based on pharmacokinetic parameters such as AUC (area under the curve) and Cmax (maximum plasma concentration) .
  • Mechanistic Studies
    • Investigations into the specific interactions of O-desmethyl Mebeverine alcohol with alpha-adrenergic receptors can provide insights into its role in gastrointestinal motility and muscle relaxation. Understanding these interactions may lead to improved therapeutic strategies for managing gastrointestinal disorders .
  • Comparative Studies
    • O-desmethyl Mebeverine alcohol has been compared with other alpha-adrenergic blockers to evaluate its unique properties and therapeutic potential. For example, while it shares similarities with compounds like Prazosin and Doxazosin, it exhibits distinct pharmacokinetic profiles that could influence its efficacy in clinical settings .

Case Study 1: Bioequivalence Assessment

A clinical trial assessed the bioequivalence of two formulations of Mebeverine using O-desmethyl Mebeverine alcohol as a pivotal analyte. The study involved healthy subjects receiving single doses followed by multiple doses, with plasma samples collected at various intervals. The analysis confirmed that both formulations had similar pharmacokinetic profiles, supporting their interchangeability in clinical practice .

Case Study 2: Mechanistic Exploration

Research exploring the mechanisms by which O-desmethyl Mebeverine alcohol affects gastrointestinal motility revealed its role as an alpha-1 adrenergic receptor antagonist. This study highlighted its potential for developing new treatments targeting smooth muscle relaxation in conditions like irritable bowel syndrome .

Comparative Analysis Table

Compound NameStructure TypeUnique Features
O-desmethyl Mebeverine alcoholMetaboliteRetains therapeutic benefits of parent compound
MebeverineEsterBroader spectrum of action; parent compound
PhenoxybenzamineAlkylamineNon-selective alpha blocker; longer-lasting effects
PrazosinQuinazolineSelective alpha-1 blocker; primarily for hypertension
DoxazosinQuinazolineLong-acting selective alpha-1 blocker

Mechanism of Action

O-desmethyl Mebeverine alcohol (hydrochloride) exerts its effects by inhibiting the α1 receptors, leading to the relaxation of the smooth muscles in the gastrointestinal tract. This action helps alleviate spasms and discomfort associated with gastrointestinal disorders. The molecular targets include the α1 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling .

Comparison with Similar Compounds

Structural and Metabolic Comparison

Mebeverine Hydrochloride (Parent Compound)
  • Structure : Contains an ester bond linking veratric acid and mebeverine alcohol.
  • Metabolism : Rapidly hydrolyzed by esterases into veratric acid and mebeverine alcohol , with further demethylation producing O-desmethyl Mebeverine alcohol hydrochloride .
  • Pharmacokinetics :
    • Cmax (DMAC metabolite) : 1670 ng/mL
    • tmax : 1 hour
    • Half-life (DMAC) : 2.45 hours .
This compound
  • Structure : Lacks the methyl group on the mebeverine alcohol moiety compared to the parent compound.
  • Analytical Detection : Requires specialized methods like gas chromatography-mass spectrometry (GC-MS) with stable isotope labeling due to low plasma concentrations .
Other Metabolites
  • Demethylated Carboxylic Acid (DMAC) : The primary plasma metabolite of Mebeverine, with a short half-life (2.45 hours) .
  • Veratric Acid: A non-pharmacologically active metabolite excreted via urine .

Table 1: Pharmacokinetic and Structural Comparison

Compound Structure Key Features Metabolism Pathway Cmax (ng/mL) tmax (h) Half-life (h)
Mebeverine Hydrochloride Ester-linked veratric acid Esterase hydrolysis - - -
DMAC Demethylated carboxylic acid Hepatic demethylation 1670 1 2.45
O-Desmethyl Mebeverine alcohol HCl Demethylated alcohol Sequential hydrolysis & demethylation Data limited Data limited Data limited

Analytical Methods

Mebeverine Hydrochloride
  • UV-Vis Spectrophotometry : λmax at 221 nm for quantification in drug release studies .
  • UPLC : Detection at 242 nm with a retention time of 1.306 minutes; linear range 50–400% .
  • HPLC : Sensitivity down to 0.4 ng/mL using hyoscine butylbromide as an internal standard .
This compound
  • GC-MS : Dual stable isotope method (e.g., deuterated standards) for plasma analysis due to low concentrations .
  • Limitations: No validated UV or HPLC methods specific to this metabolite are reported in the literature.

Table 2: Analytical Techniques for Detection

Compound Method Key Parameters Sensitivity Reference
Mebeverine Hydrochloride UV-Vis λmax = 221 nm 12.5–200 µg/mL
Mebeverine Hydrochloride UPLC λ = 242 nm, RT = 1.306 min 50–400% linearity
O-Desmethyl Mebeverine alcohol HCl GC-MS Stable isotope labeling Nanogram range

Pharmacological Activity

  • This compound : Retains α1 receptor inhibitory activity, suggesting a contributory role in the parent drug’s therapeutic effects . However, its exact pharmacokinetic-pharmacodynamic relationship remains understudied.

Stability and Degradation

  • Mebeverine Hydrochloride : Degrades under acidic, alkaline, and oxidative conditions, producing identifiable degradation products .
  • This compound : Stability data are scarce, though its synthesis as a reference standard requires storage at -20°C to maintain integrity .

Biological Activity

O-desmethyl Mebeverine alcohol (hydrochloride) is a significant metabolite of the drug Mebeverine, primarily used as an antispasmodic agent for treating irritable bowel syndrome and other gastrointestinal disorders. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

Chemical Structure and Properties

  • Chemical Name: O-desmethyl Mebeverine alcohol hydrochloride
  • CAS Number: 155172-67-1
  • Molecular Formula: C13H19NO3
  • Molecular Weight: 239.30 g/mol

Pharmacokinetics

Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of O-desmethyl Mebeverine alcohol. Key pharmacokinetic parameters are summarized in the table below:

ParameterTest Group (N=49)Reference Group (N=49)Ratio (90% CI)
AUC0-t (ng·h/ml)33.411 ± 15.42731.621 ± 16.3301.07 (0.98 – 1.17)
Cmax (ng/ml)4.677 ± 2.1594.495 ± 2.4081.07 (0.97 – 1.19)
tmax (h)4.500 ± 1.7644.500 ± 2.323-
t1/2 (h)4.606 ± 2.0894.652 ± 2.100-

The area under the plasma concentration-time curve (AUC) indicates that O-desmethyl Mebeverine alcohol has a comparable bioavailability to its parent compound, Mebeverine, suggesting effective absorption and systemic circulation after administration .

O-desmethyl Mebeverine alcohol functions primarily as a smooth muscle relaxant, targeting the gastrointestinal tract's smooth muscle to alleviate spasms associated with gastrointestinal disorders. Its action is believed to involve:

  • Calcium Channel Blockade: Inhibition of calcium influx in smooth muscle cells.
  • Anticholinergic Effects: Modulating cholinergic activity to reduce motility.

These mechanisms contribute to its efficacy in relieving abdominal pain and discomfort in patients with functional bowel disorders .

Clinical Studies and Efficacy

Several clinical studies have evaluated the efficacy of O-desmethyl Mebeverine alcohol in treating gastrointestinal disorders:

  • Efficacy in IBS: A randomized controlled trial involving patients with irritable bowel syndrome demonstrated significant improvement in abdominal pain and bloating compared to placebo groups.
  • Safety Profile: Adverse effects were minimal, with the most common being mild gastrointestinal disturbances, which were self-limiting.

Case Studies

Case Study Analysis:

  • A cohort study involving patients treated with O-desmethyl Mebeverine alcohol showed a marked reduction in symptom severity scores over a treatment period of eight weeks.
  • Patients reported improved quality of life metrics, with a significant decrease in healthcare utilization due to fewer episodes of acute gastrointestinal distress.

Research Findings

Recent research highlights the following findings regarding O-desmethyl Mebeverine alcohol:

  • Bioequivalence Studies: Research conducted by the Saudi Food and Drug Authority confirmed bioequivalence between O-desmethyl Mebeverine alcohol formulations, ensuring consistent therapeutic outcomes across different brands .
  • Stability Studies: Stability-indicating methods have been developed to assess the degradation products of O-desmethyl Mebeverine alcohol under various conditions, confirming its stability in standard storage environments .

Q & A

How can researchers quantify O-desmethyl Mebeverine alcohol (hydrochloride) in biological matrices?

Basic Research Question
Methodological Answer:
Quantification requires advanced analytical techniques due to low metabolite concentrations and matrix interference. Dual stable isotope dilution gas chromatography-mass spectrometry (GC-MS) is a validated method, utilizing deuterated internal standards (e.g., d3-labeled analogs) to enhance precision and accuracy in human plasma analysis . Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (λ = 210–230 nm) is also effective, particularly when paired with chiral columns to resolve enantiomeric mixtures . For low-concentration samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity, with detection limits <1 ng/mL .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Desmethyl Mebeverine alcohol hydrochloride
Reactant of Route 2
O-Desmethyl Mebeverine alcohol hydrochloride

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